![molecular formula C11H10N4O2 B11875107 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-29-8](/img/structure/B11875107.png)
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Functional Group Modifications
The compound undergoes several substitution and modification reactions to alter its pharmacological profile:
Reaction Mechanisms
The compound exhibits reactivity typical of its fused heterocyclic structure:
Electrophilic Aromatic Substitution
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The quinoxaline core undergoes halogenation, nitration, or acetylation at activated positions. For example, bromine in acetic acid facilitates cyclization to form the triazole ring .
Nucleophilic Addition
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The triazole ring participates in reactions with nucleophiles (e.g., hydrazine) to form derivatives like hydrazine adducts .
Cycloaddition
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The triazole ring may engage in [3+2] cycloaddition reactions, though specific examples for this compound are not explicitly reported in the reviewed literature .
Analytical Characterization
Structure confirmation relies on spectroscopic techniques:
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NMR : Identifies methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
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IR : C=O stretches (~1640–1680 cm⁻¹) and C=N vibrations (~1460–1630 cm⁻¹) .
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Mass Spectrometry : Fragmentation patterns confirm molecular weight (230.22 g/mol) .
Biological Activity Correlation
Substitution patterns critically influence activity. For example:
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione exhibit a range of biological activities:
- Anticancer Properties : Several studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells .
- Antiallergic Effects : Compounds in the triazoloquinoxaline family have been noted for their ability to inhibit histamine release from mast cells and show efficacy against IgE-mediated anaphylaxis .
- Anticonvulsant Activity : Some synthesized derivatives have been evaluated for their anticonvulsant properties using models like metrazol-induced convulsions . Notably, two compounds exhibited promising anticonvulsant activities.
Anticancer Activity
A study published in RSC Publishing evaluated 17 novel derivatives of this compound against various cancer cell lines. The results indicated that these compounds displayed significant anti-proliferative effects with IC50 values indicating their effectiveness compared to standard treatments .
Antiallergic Properties
Research highlighted the compound's role in inhibiting mast cell degranulation. This property was linked to its ability to prevent histamine release during allergic reactions. Such findings suggest potential therapeutic applications in treating allergic conditions .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells . This compound upregulates pro-apoptotic proteins like Bcl-2-associated X protein and caspase-3 and -9, while downregulating pro-oncogenic proteins such as Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which can enhance its biological activity.
[1,2,4]Triazino[4,3-a]quinoxalines: These compounds have a similar triazoloquinoxaline core but with additional nitrogen atoms in the ring.
The uniqueness of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Biological Activity
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound belonging to the class of triazoloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. This article reviews the synthesis and biological evaluation of this compound and its derivatives, focusing on their pharmacological effects.
Synthesis of this compound
The synthesis of 2,5-dimethyl derivatives typically involves the reaction of appropriate quinoxaline precursors with triazole moieties. For example, the synthesis may follow methods similar to those described in various studies where quinoxaline derivatives were synthesized and evaluated for biological activity .
Anticonvulsant Activity
Several studies have reported on the anticonvulsant properties of triazoloquinoxaline derivatives. In one study using a metrazol-induced convulsion model in mice, certain derivatives demonstrated significant anticonvulsant activity compared to phenobarbitone sodium . Specifically:
Compound | Protection (%) | Standard Comparison |
---|---|---|
Compound 14 | 100% | Phenobarbitone (90%) |
Compound 15b | Not specified | Not specified |
These findings suggest that some derivatives may offer superior protection against convulsions.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study found that certain derivatives exhibited IC50 values indicating potent activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound d12 | MCF-7 | 17.12 ± 1.5 |
Compound d12 | HCT-116 | 27.13 ± 2.2 |
Compound d12 | HepG2 | 22.08 ± 2.1 |
These results indicate that the compound d12 shows promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets. For instance, some derivatives have been identified as phosphodiesterase inhibitors , which play a crucial role in cellular signaling pathways relevant to various diseases.
Case Studies
Case Study 1: A study investigated a series of triazoloquinoxaline derivatives for their anti-proliferative effects on MCF-7 and HepG2 cell lines. The most active compound displayed significant DNA intercalation properties and was found to have a binding affinity comparable to doxorubicin .
Case Study 2: Another research effort focused on the neuropharmacological effects of quinoxalinone derivatives. Among them, certain compounds showed anxiolytic effects alongside anticonvulsant activity in animal models .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione to improve yield and purity?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature, and reaction time). For example, highlights cyclization steps with diethyl oxalate under basic conditions, suggesting that optimizing stoichiometry (e.g., K₂CO₃ equivalents) and solvent selection (polar aprotic vs. non-polar) can enhance yield. A fractional factorial design (as per ) can identify critical interactions between variables. Post-synthesis purification via recrystallization (e.g., using DMSO/water mixtures) or chromatography should be validated via HPLC to confirm purity .
Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer : Combine ¹H/¹³C-NMR (to confirm methyl group positions and aromatic protons), FT-IR (to verify carbonyl and triazole functionalities), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities. Cross-validate spectral data with computational methods (e.g., DFT-based NMR chemical shift predictions) to address discrepancies .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of triazoloquinoxaline-dione formation under varying catalytic conditions?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies and intermediate trapping experiments (e.g., isolating hydrazine intermediates as in ). Pair this with DFT calculations to model transition states and identify rate-determining steps. For heterogeneous catalysis, use in-situ FT-IR or Raman spectroscopy to monitor surface interactions. Compare pathways under acidic (HCl-mediated) vs. basic (K₂CO₃) conditions to elucidate protonation-dependent mechanisms .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., RAW264.7 macrophages for anti-inflammatory activity, as in ) to establish concentration-dependent effects. Use meta-analysis to compare literature data, controlling for variables like solvent (DMSO vs. ethanol) or assay protocols (MTT vs. resazurin). Validate target engagement via molecular docking (e.g., COX-2 or NF-κB pathways) and confirm with siRNA knockdown experiments .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., alkyl chain length at position 5, halogen substitutions on the quinoxaline ring). Use multivariate regression analysis to correlate structural descriptors (logP, polar surface area) with bioactivity. For in vivo relevance, apply ADMET prediction tools to prioritize candidates with favorable pharmacokinetic profiles. Validate top candidates in zebrafish or rodent inflammation models .
Q. Methodological Challenges and Solutions
Q. What experimental design principles should guide ecological impact studies of this compound?
- Methodological Answer : Follow OECD Test Guidelines for aquatic toxicity (e.g., Daphnia magna acute toxicity assays) and soil microbial activity tests. Use LC-MS/MS to quantify environmental persistence and degradation products. For field studies, employ microcosm models to simulate real-world exposure scenarios, as suggested in ’s chemical ecology framework .
Q. How can crystallization challenges (e.g., polymorphism) be addressed during formulation studies?
- Methodological Answer : Screen solvents using high-throughput crystallization platforms (e.g., Crystal16®) to identify conditions favoring stable polymorphs. Characterize crystal habits via PXRD and thermal analysis (DSC/TGA). For co-crystals, explore co-formers like succinic acid or caffeine to enhance solubility, referencing ’s crystallographic methods .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects in combination therapies?
- Methodological Answer : Apply Chou-Talalay combination index (CI) analysis to distinguish additive, synergistic, or antagonistic effects. Use response surface methodology (RSM) to model interactions between compounds. Validate with transcriptomic profiling (RNA-seq) to identify pathway-level synergies .
Q. How should researchers handle conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency in DMSO-d6) and probe temperature effects on conformational exchange. Use 2D NMR (COSY, NOESY) to resolve coupling ambiguities. Cross-check with solid-state NMR if solution-state data remain inconclusive .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in multi-step synthetic routes?
- Methodological Answer :
Document Critical Quality Attributes (CQAs) for intermediates (e.g., purity thresholds via LC-MS). Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progress). Share raw data and synthetic protocols in open-access repositories, adhering to FAIR principles .
Properties
CAS No. |
90042-29-8 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-13-7-5-3-4-6-8(7)15-9(10(13)16)12-14(2)11(15)17/h3-6H,1-2H3 |
InChI Key |
QZOANVNKVDBQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C(=NN(C3=O)C)C1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.